N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide - 900009-13-4

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide

Catalog Number: EVT-2502781
CAS Number: 900009-13-4
Molecular Formula: C23H23N5O3
Molecular Weight: 417.469
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry. They are considered bioisosteres of purines, which are essential building blocks of DNA and RNA. This structural similarity gives pyrazolo[3,4-d]pyrimidines the potential to interact with various biological targets, leading to diverse pharmacological activities. [, ]

Synthesis Analysis
  • Cyclocondensation reactions: These reactions involve the formation of the pyrazolo[3,4-d]pyrimidine ring system from acyclic precursors. For example, reacting a substituted pyrazole with an appropriate electrophile, such as an α-halo ketone or an orthoester, can yield the desired pyrazolo[3,4-d]pyrimidine. []
  • Functional group transformations: Existing pyrazolo[3,4-d]pyrimidines can be further modified through various chemical reactions. These modifications allow for fine-tuning the physicochemical and biological properties of the compounds. Examples include alkylation, acylation, and sulfonylation reactions. []
Chemical Reactions Analysis
  • N-alkylation: The nitrogen atoms in the pyrazole and pyrimidine rings can be alkylated using alkyl halides or other alkylating agents. []
  • Acylation and Sulfonylation: The nitrogen atoms can also undergo acylation or sulfonylation reactions with acyl chlorides or sulfonyl chlorides, respectively. []
Mechanism of Action
  • Enzyme inhibition: Some pyrazolo[3,4-d]pyrimidines have been shown to inhibit enzymes involved in various cellular processes. For example, they can act as kinase inhibitors, interfering with signal transduction pathways crucial for cell growth and survival. []
  • Receptor antagonism: These compounds can also act as antagonists for specific receptors. For instance, some pyrazolo[3,4-d]pyrimidines have been identified as CXCR3 antagonists, potentially useful for treating inflammatory and autoimmune diseases. [, ]
Applications
  • Antitumor agents: Some derivatives exhibit potent antitumor activity against various cancer cell lines, offering potential as anticancer drugs. []
  • Anticonvulsant agents: Certain derivatives demonstrate anticonvulsant properties, suggesting their potential for treating epilepsy and other seizure disorders. []
  • Anti-inflammatory agents: As CXCR3 antagonists, some pyrazolo[3,4-d]pyrimidine derivatives hold potential for treating inflammatory and autoimmune diseases. [, ]

1-(4-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Compound Description: This compound serves as a synthetic intermediate in the preparation of various pyrazolo[3,4-d]pyrimidine derivatives investigated for their potential anticonvulsant activities. []

Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidin-4-one structure with the target compound, N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide. The key structural difference lies in the substituent at the N1 position of the pyrazole ring. While the target compound possesses a 3,4-dimethylphenyl group, this related compound features a 4-bromophenyl substituent at the same position. [] This structural similarity suggests potential shared synthetic pathways and possible similarities in biological activities.

1-(2-Chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Compound Description: This compound is another synthetic intermediate used in the synthesis of a series of pyrazolo[3,4-d]pyrimidine derivatives studied for potential anticonvulsant properties. []

Relevance: Like the target compound, N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide, this compound also possesses the core pyrazolo[3,4-d]pyrimidin-4-one structure. The key distinction is the presence of a 2-chlorophenyl group at the N1 position of the pyrazole ring in this related compound, compared to the 3,4-dimethylphenyl group in the target compound. [] This structural similarity suggests a potential common starting point in their synthetic routes and possibly analogous biological activities.

N-(2-Chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Compound Description: Demonstrating antitumor activity against the human breast adenocarcinoma cell line MCF7, this compound is the most potent among a new series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. It exhibits an IC50 value in the micromolar range, showcasing its potential as an antitumor agent. []

Relevance: This compound shares a significant structural resemblance to the target compound, N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide. Both compounds feature the core pyrazolo[3,4-d]pyrimidine scaffold, with variations observed in the substituents at specific positions. Notably, the related compound incorporates a 2-chlorophenyl group linked to the acetamide moiety, while the target compound has a 4-ethoxyphenyl group in the same position. Furthermore, the related compound possesses a methylthio substituent at the C3 position of the pyrimidine ring, a feature absent in the target compound. [] These structural parallels highlight potential shared pharmacophoric elements and possible similarities in their modes of biological activity, particularly concerning antitumor properties.

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

Compound Description: Classified as a piperazinyl-piperidine derivative, VUF11211 is a high-affinity antagonist of the CXC chemokine receptor CXCR3. Its rigid, elongated structure features two basic groups and exhibits potent inhibitory effects on CXCR3 signaling. []

Relevance: Although VUF11211 doesn't share a direct structural resemblance to N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide, its inclusion in this list stems from its shared biological target, CXCR3. [] This receptor is involved in various inflammatory and immune responses. While the target compound's biological activity isn't specified in the provided abstracts, the fact that VUF11211 acts as a high-affinity CXCR3 antagonist raises the possibility that N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide might also interact with this receptor, potentially influencing similar biological pathways.

(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

Compound Description: NBI-74330, an 8-azaquinazolinone derivative, is another high-affinity antagonist of the CXCR3 receptor. It lacks basic groups and demonstrates a distinct binding mode compared to VUF11211, indicating the potential for diverse interactions with CXCR3. []

Properties

CAS Number

900009-13-4

Product Name

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-ethoxyphenyl)acetamide

Molecular Formula

C23H23N5O3

Molecular Weight

417.469

InChI

InChI=1S/C23H23N5O3/c1-4-31-19-9-6-17(7-10-19)12-21(29)26-27-14-24-22-20(23(27)30)13-25-28(22)18-8-5-15(2)16(3)11-18/h5-11,13-14H,4,12H2,1-3H3,(H,26,29)

InChI Key

KSGUFQWXHNMPDD-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.